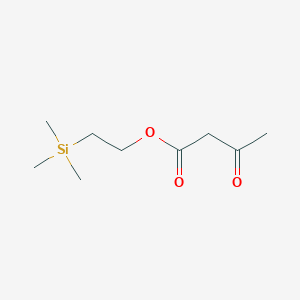

2-(Trimethylsilyl)ethyl Acetoacetate

Description

2-(Trimethylsilyl)ethyl acetoacetate is an organosilicon derivative of ethyl acetoacetate, where the ethyl group is substituted with a trimethylsilyl (TMS) moiety. This modification enhances its utility in organic synthesis, particularly as a protecting group or a precursor for nucleophilic reactions.

Properties

Molecular Formula |

C9H18O3Si |

|---|---|

Molecular Weight |

202.32 g/mol |

IUPAC Name |

2-trimethylsilylethyl 3-oxobutanoate |

InChI |

InChI=1S/C9H18O3Si/c1-8(10)7-9(11)12-5-6-13(2,3)4/h5-7H2,1-4H3 |

InChI Key |

BGPUVBDAKXSMKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(Trimethylsilyl)ethyl Acetoacetate with analogous esters:

Key Observations :

- The trimethylsilyl group in this compound confers steric bulk and electron-withdrawing effects, enhancing stability against nucleophilic attack compared to non-silylated analogs like ethyl acetoacetate .

- Cyanoacetate derivatives (e.g., 2-Trimethylsilylethyl Cyanoacetate) exhibit distinct reactivity due to the electron-withdrawing cyano group, enabling applications in peptide synthesis and cyclization reactions .

Ethyl Trimethylsilylacetate

- Reactivity : Functions as a silylating agent, facilitating desilylation under acidic or alkaline conditions to generate reactive intermediates .

- Applications : Used in synthesizing α,β-unsaturated esters and dibromo derivatives .

Ethyl 2-Phenylacetoacetate

- Reactivity: The phenyl group stabilizes enolate intermediates, enabling aldol condensations and heterocyclic synthesis .

- Applications : Precursor for pharmaceuticals and agrochemicals due to aromatic substitution capabilities .

Ethyl 2-(4-Chlorophenoxy)acetoacetate

- Reactivity: The chlorophenoxy group enhances electrophilicity, promoting cross-coupling reactions .

- Applications : Intermediate in herbicide and fungicide production .

Comparison with this compound :

- The TMS group in the target compound likely improves thermal stability and solubility in non-polar solvents compared to phenyl or chlorophenoxy analogs .

- Unlike cyanoacetates, the acetoacetate backbone retains keto-enol tautomerism, enabling chelation with metal catalysts .

Physical and Spectroscopic Properties

- IR Spectroscopy: Silylated esters (e.g., ethyl trimethylsilylacetate) show characteristic Si–C stretching bands at ~1250 cm⁻¹ and C=O absorption near 1720 cm⁻¹ . Non-silylated analogs (e.g., ethyl acetoacetate) exhibit broader O–H stretches (3000–3450 cm⁻¹) due to enol tautomers .

- ¹H-NMR : Protons adjacent to the TMS group in silylated compounds resonate upfield (δ 0.1–0.5 ppm) due to shielding effects, whereas phenyl-substituted analogs show aromatic protons at δ 7.0–7.5 ppm .

Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.